molecular formula C12F20 B14555795 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane CAS No. 61855-74-1

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane

Cat. No.: B14555795
CAS No.: 61855-74-1
M. Wt: 524.10 g/mol
InChI Key: QPHQYIDNCAUAOM-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6-Undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane is a highly fluorinated organic compound. It belongs to the class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the electrochemical fluorination (ECF) process, where the starting material is subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the selective introduction of fluorine atoms into the cyclohexane ring, resulting in the desired perfluorinated product .

Chemical Reactions Analysis

1,1,2,2,3,3,4,4,5,5,6-Undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane is known for its chemical inertness, which means it does not readily undergo many chemical reactions. it can participate in certain types of reactions under specific conditions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms. Common reagents for these reactions include strong nucleophiles such as alkoxides or amines.

    Reduction Reactions: Under highly controlled conditions, the compound can be reduced to form partially fluorinated derivatives. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although rare, the compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6-Undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as a solvent for highly reactive species due to its chemical inertness. It is also employed in the synthesis of other fluorinated compounds.

    Biology: The compound is used in studies involving the interaction of fluorinated molecules with biological systems. Its unique properties make it a valuable tool for investigating membrane interactions and protein-ligand binding.

    Medicine: In the medical field, the compound is explored for its potential use in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

    Industry: The compound is used in the production of fluoropolymer coatings, which provide excellent resistance to chemicals and high temperatures. It is also used in the manufacture of lubricants and surfactants.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane is primarily related to its interaction with other molecules. Due to its high fluorine content, the compound exhibits strong van der Waals interactions with other fluorinated molecules. This property is exploited in various applications, such as in the stabilization of emulsions and the formation of stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

1,1,2,2,3,3,4,4,5,5,6-Undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane can be compared with other perfluorinated compounds, such as:

These compounds share similar properties due to their high fluorine content, but each has unique applications and reactivity profiles that make them suitable for different purposes.

Properties

CAS No.

61855-74-1

Molecular Formula

C12F20

Molecular Weight

524.10 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane

InChI

InChI=1S/C12F20/c13-1-2(14)4(16,17)7(21,22)6(19,20)3(1,15)5(18)8(23,24)10(27,28)12(31,32)11(29,30)9(5,25)26

InChI Key

QPHQYIDNCAUAOM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(C(C1(C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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